molecular formula C8H10N2O2 B13442479 (alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid

(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid

Cat. No.: B13442479
M. Wt: 166.18 g/mol
InChI Key: YJKWJVAAWIUIFA-MRVPVSSYSA-N
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Description

(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid is a chiral amino acid derivative with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an alpha-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method is the Gabriel synthesis, which utilizes phthalimide to synthesize alpha-amino acids from halogens .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through its interactions with various proteins and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(alphaR)-alpha-Amino-alpha-methyl-2-pyridineacetic Acid is unique due to its pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other alpha-amino acids. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2R)-2-amino-2-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c1-8(9,7(11)12)6-4-2-3-5-10-6/h2-5H,9H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

YJKWJVAAWIUIFA-MRVPVSSYSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=N1)(C(=O)O)N

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)O)N

Origin of Product

United States

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